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A comprehensive review of available research underscores the potential of Disitertide
diammonium (also known as P144) as a targeted inhibitor of Transforming Growth Factor-beta

1 (TGF-β1) and Phosphoinositide 3-kinase (PI3K). This dual-action mechanism positions it as a

candidate for therapeutic intervention in fibrotic diseases and certain cancers. This guide

provides a comparative overview of its efficacy, supported by preclinical and clinical data, and

details the experimental protocols utilized in key studies.

Mechanism of Action
Disitertide is a peptide-based inhibitor designed to block the interaction of TGF-β1 with its

receptor, a critical step in the signaling cascade that promotes fibrosis and tumor progression.

[1][2] Additionally, it has been shown to inhibit the PI3K/Akt signaling pathway, which is

frequently hyperactivated in cancer and contributes to cell proliferation, survival, and resistance

to therapy.[1][2] This dual inhibitory function suggests a broader therapeutic potential compared

to agents targeting only one of these pathways.
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A Phase IIa clinical trial evaluated the efficacy of topical Disitertide for the treatment of skin

fibrosis in patients with systemic sclerosis. The study demonstrated a statistically significant

improvement in skin appearance as perceived by patients in the Disitertide-treated group

compared to the placebo group.

Outcome Disitertide (P144) Placebo p-value

Patient-perceived skin

improvement
42% 18% <0.034

Table 1: Patient-Reported Outcome in Phase IIa Clinical Trial of Disitertide for Skin Fibrosis.

Standard-of-care treatments for systemic sclerosis include immunosuppressants like

mycophenolate mofetil, cyclophosphamide, rituximab, and tocilizumab, as well as the

antifibrotic agent nintedanib.[3][4] While direct comparative trials are lacking, Disitertide's

targeted anti-fibrotic mechanism presents a potential alternative or complementary therapy with

a favorable safety profile observed in the Phase IIa trial.

Hypertrophic Scars
In a preclinical model using human hypertrophic scars implanted in nude mice, topical

application of Disitertide (P144) led to significant improvements in scar morphology. The study

compared the treated group to a placebo group and a basal (pre-implantation) group.
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Parameter
Disitertide
(P144) Group

Placebo Group Basal Group
Statistical
Significance

Total Area (cm²)
Significantly

reduced

No significant

change
- Yes

Collagen Fibers

Area (cm²)

Significantly

reduced

No significant

change
- Yes

Thickness (cm)
Significantly

reduced

No significant

change
- Yes

Collagen I

Expression
Decreased

No significant

change
- Yes (vs. Basal)

Elastic Fiber

Expression
Increased

No significant

change
- Yes (vs. Basal)

Table 2: Efficacy of Topical Disitertide in a Human Hypertrophic Scar Animal Model.

The standard first-line treatment for hypertrophic scars is intralesional corticosteroids, such as

triamcinolone acetonide, which works by suppressing inflammation and inhibiting fibroblast

proliferation and collagen synthesis.[5][6] Disitertide offers a different, more targeted approach

by directly inhibiting the pro-fibrotic cytokine TGF-β1.

Radiotherapy-Induced Fibrosis
A preclinical study in a rabbit model of radiotherapy-induced fibrosis demonstrated the

antifibrotic effects of intravenously administered Disitertide (P144). The treatment resulted in

reduced collagen deposition and decreased phosphorylation of Smad2/3, a key downstream

mediator of TGF-β1 signaling, compared to a placebo.[7]

Outcome Disitertide (P144) Group Placebo Group

Collagen Deposition Reduced -

P-Smad2/3 Levels Significantly reduced -

Table 3: Efficacy of Intravenous Disitertide in a Rabbit Model of Radiotherapy-Induced Fibrosis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.researchgate.net/figure/Comparison-of-efficacy-between-treatment-groups_tbl1_328321847
https://www.frontiersin.org/journals/medicine/articles/10.3389/fmed.2016.00071/full
https://pubmed.ncbi.nlm.nih.gov/35448191/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While no direct comparative data was generated in this study, the authors noted that the in vivo

activity of P144 against fibrosis appears comparable or even superior to other TGF-β inhibitor

compounds like SKI2162, based on historical data. Current treatments for radiation-induced

fibrosis are limited, highlighting the potential of targeted therapies like Disitertide.

Signaling Pathways
The therapeutic effects of Disitertide are mediated through its modulation of the TGF-β and

PI3K/Akt signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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